3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Description
3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a pyridazine-based heterocyclic compound with a molecular formula of C₂₁H₂₃FN₆O and a molecular weight of 394.4 g/mol. Its structure features:
Properties
IUPAC Name |
(2-fluorophenyl)-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c1-14-8-9-26(23-14)18-7-6-17(21-22-18)24-10-12-25(13-11-24)19(27)15-4-2-3-5-16(15)20/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFLEOQZADTZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the fluorobenzoyl group. The final step involves the formation of the pyrazolyl-pyridazine moiety. Reaction conditions may include the use of various solvents, catalysts, and temperature controls to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions vary, but typically involve controlled temperatures and specific catalysts to achieve the desired transformations. .
Scientific Research Applications
3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: The compound may be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Findings:
Substituent Effects on Bioactivity: The 2-fluorobenzoyl group in the target compound enhances metabolic stability and target selectivity compared to non-fluorinated analogs like the benzodioxole derivative . Sulfonyl substituents (e.g., 4-ethylbenzenesulfonyl) improve solubility but may reduce blood-brain barrier penetration compared to benzoyl groups .
Pyrazole Modifications :
- The 3-methylpyrazole in the target compound offers steric hindrance that may prevent off-target interactions, unlike bulkier substituents (e.g., 3,4,5-trimethylpyrazole), which can limit binding pocket access .
Piperazine Flexibility :
- Piperazine-linked compounds generally exhibit better pharmacokinetic profiles than rigid analogs (e.g., pyrimidine derivatives), as seen in their improved oral bioavailability .
Pharmacological Potential
- Neuroprotective Activity : The target compound’s fluorinated benzoyl group and pyrazole moiety synergize to inhibit pro-inflammatory cytokines (e.g., TNF-α) in preclinical models of neurodegeneration .
- Anticancer Activity : Structural analogs with sulfonyl groups demonstrate moderate cytotoxicity against breast cancer cell lines (IC₅₀ = 8–12 μM), though the target compound’s fluorine atom may enhance specificity .
Biological Activity
3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine, with CAS number 1019100-94-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores its synthesis, biological activity, and research findings, emphasizing its inhibitory effects on monoamine oxidase (MAO) and other therapeutic potentials.
The molecular formula of the compound is , with a molecular weight of 366.4 g/mol. Its structure features a piperazine moiety linked to a pyridazine ring, which is essential for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1019100-94-7 |
| Molecular Formula | C19H19FN6O |
| Molecular Weight | 366.4 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting with the preparation of the piperazine derivative, followed by the introduction of the fluorobenzoyl group, and culminating in the formation of the pyrazolyl-pyridazine moiety. The specific reaction conditions can vary, including different solvents and catalysts to optimize yield and purity.
Monoamine Oxidase Inhibition
Recent studies have highlighted the compound's significant inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. In a study evaluating various pyridazinone derivatives, it was found that compounds similar to this compound exhibited potent MAO-B inhibitory activity with an IC50 value as low as 0.013 µM. This suggests strong potential for treating neurodegenerative disorders such as Alzheimer's disease due to MAO-B's role in neurodegeneration .
Table: MAO Inhibition Potency of Related Compounds
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| T6 | 0.013 | 120.8 |
| T3 | 0.039 | 107.4 |
Both T3 and T6 were characterized as reversible and competitive inhibitors of MAO-B, indicating their potential as therapeutic agents .
Cytotoxicity Studies
Further investigations into the cytotoxic effects of these compounds revealed that while T3 exhibited significant cytotoxicity at higher concentrations (IC50 = 27.05 µM), T6 demonstrated much lower toxicity (IC50 = 120.6 µM) against healthy fibroblast cells (L929). This indicates that T6 could be a safer candidate for drug development .
Therapeutic Applications
The compound is being explored not only for its neuroprotective properties but also for its potential applications in cancer therapy due to its structural similarities with other known anticancer agents. The presence of the piperazine and pyrazole groups may contribute to its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
